molecular formula C16H12ClN3O3S B11696638 2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide

2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide

Cat. No.: B11696638
M. Wt: 361.8 g/mol
InChI Key: RXEMUSQIOPBQOB-UHFFFAOYSA-N
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Description

2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is an organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Chlorination: The nitrated benzothiazole is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

    Amidation: Finally, the chlorinated benzothiazole is reacted with 5-nitrobenzoyl chloride in the presence of a base such as pyridine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzothiazole ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of 2-amino-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
  • 2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Uniqueness

2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is unique due to the presence of both the nitro and benzothiazole groups, which confer distinct chemical and biological properties. The nitro group enhances its reactivity and potential for bioreduction, while the benzothiazole ring provides a scaffold for interaction with various biological targets.

Properties

Molecular Formula

C16H12ClN3O3S

Molecular Weight

361.8 g/mol

IUPAC Name

2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide

InChI

InChI=1S/C16H12ClN3O3S/c1-8-5-9(2)14-13(6-8)24-16(18-14)19-15(21)11-7-10(20(22)23)3-4-12(11)17/h3-7H,1-2H3,(H,18,19,21)

InChI Key

RXEMUSQIOPBQOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C

Origin of Product

United States

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